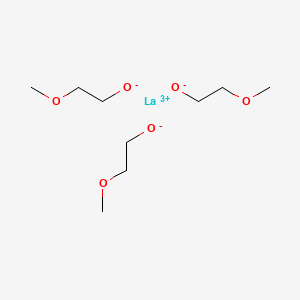

Lanthanum tris(1-methoxyethan-1-olate)

Description

Structure

2D Structure

Properties

CAS No. |

115685-56-8 |

|---|---|

Molecular Formula |

C9H21LaO6 |

Molecular Weight |

364.16 g/mol |

IUPAC Name |

lanthanum(3+);tris(1-methoxyethanolate) |

InChI |

InChI=1S/3C3H7O2.La/c3*1-3(4)5-2;/h3*3H,1-2H3;/q3*-1;+3 |

InChI Key |

UHDUMRBTZQQTHV-UHFFFAOYSA-N |

Origin of Product |

United States |

Applications of Lanthanum Iii 2 Methoxyethoxide in Advanced Materials Fabrication

Precursors for Thin Film Deposition Technologies

Thin film deposition is a fundamental process in the manufacturing of microelectronics and optoelectronics. The choice of precursor is critical as it directly influences the properties of the deposited film. Organometallic compounds like Lanthanum(III) 2-methoxyethoxide are often favored for their solubility and ability to decompose cleanly into the desired oxide material.

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for producing high-quality, single or polycrystalline thin films. In this process, volatile organometallic precursors are transported in the gas phase into a reactor where they decompose on a heated substrate to form the desired film. While a variety of lanthanum precursors, such as those based on β-diketonate ligands like La(tmhd)₃ and La(tmod)₃, are commonly studied for MOCVD applications, specific research detailing the use of Lanthanum(III) 2-methoxyethoxide for this purpose is not extensively documented in the reviewed literature. osti.gov The suitability of an alkoxide like Lanthanum(III) 2-methoxyethoxide would depend on its volatility and thermal stability.

A critical aspect of MOCVD is understanding the thermal behavior of the precursor, which dictates its transport and decomposition characteristics. Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), are employed to determine the temperature ranges for vaporization and decomposition. For a precursor to be effective in MOCVD, it must be volatile enough to be transported into the reactor but stable enough to avoid premature decomposition in the gas phase.

The growth rate, crystal structure, and microstructure of MOCVD-deposited films are highly dependent on process parameters such as substrate temperature, reactor pressure, and precursor flow rate. Lanthanum oxide (La₂O₃) is a material of significant interest due to its high dielectric constant (high-k), making it a potential replacement for silicon dioxide in semiconductor devices. researchgate.netrsc.org

Successful deposition of La₂O₃ films via MOCVD has been achieved using various precursors, typically yielding films composed of different phases of La₂O₃. osti.gov The microstructure of these films, often characterized by techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD), can range from amorphous to polycrystalline with columnar growth, depending on the deposition conditions. For example, carbon-free lanthanum oxide films with a columnar growth structure have been deposited over a temperature range of 300-600 °C using a novel lanthanum alkoxide precursor, [La(mmp)₃]. Current time information in Calcasieu Parish, US. While these studies establish the feasibility of using lanthanum alkoxides for La₂O₃ film growth, specific research on the microstructure evolution of films grown directly from Lanthanum(III) 2-methoxyethoxide via MOCVD is not present in the available literature.

Solution-based methods, such as the sol-gel process followed by spin coating, offer a cost-effective and scalable alternative to vapor deposition techniques for fabricating complex metal oxide thin films. These methods involve the preparation of a precursor solution (the "sol"), which is then applied to a substrate and converted into a solid film (the "gel") through heat treatment. Lanthanum(III) 2-methoxyethoxide is particularly well-suited for these applications due to its solubility in common organic solvents like 2-methoxyethanol (B45455).

Lanthanum Strontium Cobaltite (B72492) (LSCO) is a perovskite material known for its high electronic and ionic conductivity, making it a prominent candidate for cathodes in solid oxide fuel cells (SOFCs). The sol-gel method is a frequently used technique for synthesizing LSCO powders and thin films. This process allows for precise stoichiometric control and the formation of homogenous, nanocrystalline materials at lower temperatures compared to traditional solid-state reactions.

The general sol-gel synthesis of cobaltite perovskites involves dissolving metal precursors in a suitable solvent, often with the aid of a chelating agent to form a stable sol. While various lanthanum precursors, such as nitrates or other alkoxides like lanthanum isopropoxide, are documented for the synthesis of lanthanum-based cobaltites, specific studies detailing the use of Lanthanum(III) 2-methoxyethoxide for the fabrication of LSCO electrodes were not identified in the reviewed literature.

Lithium Lanthanum Titanate (LLTO) is a solid-state electrolyte with high lithium-ion conductivity, positioning it as a key material for the development of all-solid-state lithium-ion batteries. The sol-gel method, utilizing an all-alkoxide route, has been proven effective for preparing amorphous LLTO thin films.

In this synthesis, Lanthanum(III) 2-methoxyethoxide is used as the lanthanum source, along with lithium and titanium alkoxides (e.g., lithium isopropoxide and titanium isopropoxide). These precursors are dissolved in a solvent such as 2-methoxyethanol. The process, detailed in a patent for manufacturing amorphous LLTO thin films, involves mixing the lanthanum alkoxide solution with lithium and titanium alkoxides to create the final precursor solution. This solution is then applied to a substrate using techniques like spin coating to form a uniform precursor layer, which is subsequently dried and heat-treated to yield the final amorphous LLTO thin film. The use of an all-alkoxide pathway, including Lanthanum(III) 2-methoxyethoxide, is a key strategy in producing these advanced solid electrolytes.

Interactive Data Table: Properties of Amorphous LLTO Thin Films Synthesized via Sol-Gel This table summarizes the ionic conductivities of amorphous LLTO thin films prepared using a sol-gel method with Lanthanum(III) 2-methoxyethoxide as a precursor, as reported in a study.

| Temperature (°C) | Ionic Conductivity (S/cm) |

| 25 | 4.5 x 10⁻⁶ |

| 50 | 6.9 x 10⁻⁶ |

| 75 | 1.3 x 10⁻⁵ |

| 100 | 2.3 x 10⁻⁵ |

| 125 | 4.0 x 10⁻⁵ |

Solution-Based Deposition (Sol-Gel, Spin Coating) of Complex Metal Oxide Thin Films

Preparation of Amorphous Lithium Lanthanum Zirconium Oxide (LLZO) Electrolytes

Lanthanum(III) 2-methoxyethoxide is a key precursor in the sol-gel synthesis of amorphous lithium lanthanum zirconium oxide (LLZO), a promising material for solid-state battery electrolytes. google.com The sol-gel process offers a method for creating thin, ionically-conductive layers of this ceramic material. In this process, quantities of lanthanum 2-methoxyethoxide, along with lithium butoxide and zirconium butoxide, are dissolved in an alcohol-based solvent. google.com This mixture, once dispensed into a planar configuration, transitions through a gel phase before being dried and cured to form a substantially dry, amorphous LLZO layer. google.com

This synthesis route is advantageous as it allows for the formation of LLZO at lower temperatures compared to traditional solid-state reaction methods, which often require repeated grinding and high-temperature sintering (e.g., 1230 °C for 36 hours) to achieve the desired phase. mdpi.comnanografi.comnih.gov The use of alkoxide precursors like Lanthanum(III) 2-methoxyethoxide facilitates a more homogeneous mixture of the constituent metals at a molecular level, which is crucial for the material's final properties. nanografi.com The resulting amorphous LLZO is composed of lithium, lanthanum, zirconium, and oxygen, and may contain some residual carbon from the organic precursors. google.com The material is known for its high ionic conductivity and its chemical and thermal stability, making it a strong candidate for all-solid-state lithium-ion batteries. nanografi.comwikipedia.org

| Precursor | Role in LLZO Synthesis |

| Lanthanum(III) 2-methoxyethoxide | Source of Lanthanum |

| Lithium butoxide | Source of Lithium |

| Zirconium butoxide | Source of Zirconium |

| Alcohol-based solvent | Dissolves precursors to form a homogeneous sol |

Formation of Alkoxide-Derived Lanthanum Aluminate (LaAlO3) Nanoparticles for Film Applications

Lanthanum(III) 2-methoxyethoxide serves as a precursor in the alkoxide-based sol-gel synthesis of lanthanum aluminate (LaAlO3) nanoparticles, which are used in the fabrication of thin films. nih.gov The sol-gel method provides excellent control over the stoichiometry, purity, and particle size of the resulting ceramic at lower processing temperatures than conventional solid-state reactions. researchgate.net

The process typically involves dissolving lanthanum alkoxides, such as Lanthanum(III) 2-methoxyethoxide, and an aluminum alkoxide in a suitable solvent. The solution then undergoes hydrolysis and condensation reactions to form a sol, which subsequently transforms into a gel. This gel, containing a homogeneous distribution of lanthanum and aluminum, is then heat-treated (calcined) at temperatures often between 600-900 °C to crystallize the LaAlO3 perovskite phase. nih.govresearchgate.net The use of inorganic salts like lanthanum nitrate (B79036) and aluminum nitrate can also be adapted for sol-gel processes by first converting them into acetate (B1210297) solutions. nih.gov The resulting nanoparticles are typically uniform and have sizes in the range of 40-70 nm. researchgate.net These nanoparticles can be used to create thin films on substrates, such as silicon, through techniques like spin-coating, followed by an annealing step to crystallize the film. nih.gov LaAlO3 films are of interest for various microelectronic applications due to their high dielectric constant. nih.gov

Self-Patterning Techniques for Thin Films Utilizing Photosensitive Lanthanum(III) 2-methoxyethoxide Solutions

Photosensitive solutions containing metallorganic precursors like Lanthanum(III) 2-methoxyethoxide enable the direct photopatterning of metal oxide thin films, offering a streamlined alternative to traditional lithography. gatech.eduresearchgate.net This technique utilizes a photosensitive precursor solution that is coated onto a substrate, typically by spin-casting, to form a uniform, amorphous film of good optical quality. gatech.edu

The patterning is achieved through exposure to ultraviolet (UV) light through a mask. This exposure initiates a photochemical conversion of the metallorganic precursor into a metal oxide in the illuminated areas. This process is typically a negative-tone process, meaning the unexposed regions of the film can be selectively removed by washing with a developer solvent, leaving behind the patterned metal oxide structure. gatech.eduresearchgate.net The UV exposure serves to selectively cleave the organic ligands from the metal, producing volatile by-products and minimizing carbon contamination in the final oxide film. gatech.edu Research has shown that a minimum UV dose of approximately 440 mJ/cm² can be sufficient to pattern an 800 nm thick film, corresponding to the removal of about 20% of the organic material from the precursor film. gatech.edu This direct patterning method allows for the deposition of amorphous metal oxide structures at ambient conditions, eliminating the need for high-temperature processing or vacuum equipment. gatech.edu

| Step | Description |

| 1. Coating | A photosensitive metallorganic precursor solution is spin-coated onto a substrate. |

| 2. Exposure | The film is exposed to UV light through a photomask, inducing photochemical conversion in the exposed areas. |

| 3. Development | The unexposed regions of the film are washed away with a developer solvent. |

| 4. Result | A patterned metal oxide structure remains on the substrate. |

Role in Nanomaterial Synthesis and Engineering

Preparation of Mesoporous Lanthanum-Transition-Metal Perovskites

Lanthanum(III) 2-methoxyethoxide (LMEO) is utilized as a lanthanum precursor in an ionic liquid-mediated approach to synthesize mesoporous lanthanum-transition-metal perovskites (LaMO3, where M is a transition metal like Mn, Fe, Co, or Ni). osti.gov This method employs ionic liquids as soft templates to engineer robust mesoporous frameworks within the perovskite structure. osti.govresearchgate.net

The synthesis involves an enhanced electrostatic self-assembly process. osti.gov In a typical procedure, LMEO and a transition metal acetate are used as the metal precursors. The cations and anions of the ionic liquid mediate the assembly of the lanthanum and transition metal inorganic species. osti.gov This templating method promotes the formation of nanodomains where the precursors are stoichiometrically arranged, which facilitates the creation of the LaMO3 perovskite structure upon heating and is crucial for building a robust mesoporous framework. osti.gov The molecular size of the ionic liquids, typically ranging from 1 to 10 nm, allows them to function as pore-directing agents, making the resulting pore size highly tunable. After aging and calcination, the ionic liquid template is removed, yielding the final mesoporous perovskite material. osti.gov These materials exhibit high surface areas and are noted for their high performance in applications such as CO oxidation. osti.gov

Synthesis of Heterometallic Oxide Nanomaterials from Mixed Alkoxide Precursors

Mixed-metal alkoxides containing lanthanum, derived from precursors like Lanthanum(III) 2-methoxyethoxide, are pivotal in synthesizing heterometallic oxide nanomaterials. nih.govijnrd.org A notable synthetic strategy involves the direct reaction of metallic lanthanum with divalent transition-metal chlorides (e.g., MnCl2, CoCl2, NiCl2) in 2-methoxyethanol. nih.govresearchgate.netacs.org This reaction serves to generate heterometallic 3d-4f alkoxide clusters in situ. nih.govacs.org

These complex molecular precursors, such as [La4Mn2(μ6-O)(μ3-OR)8(HOR)xCl6] (where R is the 2-methoxyethoxide group), contain a precise stoichiometric ratio of the different metals, ensuring a homogeneous distribution at the atomic level. nih.govresearchgate.net The formation of these clusters is a critical step, as their subsequent thermal decomposition (calcination) leads to the formation of binary metal oxide nanomaterials with specific, well-defined crystal structures. nih.govresearchgate.net For instance, these precursors can be selectively converted into functional nanomaterials with perovskite structures, such as LaMnO3. nih.govacs.org The use of pre-synthesized heterometallic derivatives generally produces final materials that are more homogeneous than those produced from simple mixtures of component metal alkoxides. ijnrd.org This approach provides a valuable platform for creating advanced materials with potential applications in magnetism, luminescence, and catalysis. nih.govresearchgate.net

| Precursor Type | Resulting Material | Key Advantage |

| Heterometallic 3d-4f alkoxide clusters | Binary metal oxide nanomaterials (e.g., LaMnO3) | Atomic-level homogeneity, precise stoichiometry |

| Mixed monometal alkoxides | Heterometallic oxides | Improved homogeneity over physical mixtures |

Application in Advanced Ceramics and Metal-Oxide Superconductors via Sol-Gel Routes

The sol-gel process, utilizing metal alkoxide precursors such as Lanthanum(III) 2-methoxyethoxide, is a versatile method for fabricating advanced ceramics and complex metal-oxide superconductors. osti.govkyoto-u.ac.jp This chemical solution deposition technique offers significant advantages over conventional solid-state reaction methods, including lower processing temperatures, better chemical homogeneity, and the ability to form complex shapes like thin films and fibers. kyoto-u.ac.jp

In the synthesis of high-temperature superconductors like YBa2Cu3O7-x, metal alkoxides are dissolved in a common solvent to create a homogeneous precursor solution. kyoto-u.ac.jp Upon partial hydrolysis and condensation, this solution forms a viscous sol that can be processed into the desired form. Subsequent heat treatment of the resulting gel decomposes the organic components and facilitates the formation of the complex oxide phase at temperatures lower than those required for solid-state reactions. kyoto-u.ac.jp This improved homogeneity ensures a higher yield of the superconducting phase without the need for repeated grinding and calcination. kyoto-u.ac.jp Similarly, for other advanced ceramics like perovskite-type LaMnO3 and LaCoO3, lanthanum alkoxides (including 2-methoxyethoxide and isopropoxide) are used as precursors to produce nanoparticles, thin films, and other nanostructures with tailored properties for catalytic and electronic applications. tku.edu.twelsevierpure.com

Catalytic Activity and Mechanisms Involving Lanthanum Iii 2 Methoxyethoxide

Catalytic Transesterification Reactions Mediated by Lanthanum(III) Complexes

Lanthanum(III) complexes, particularly those formed in situ from lanthanum(III) alkoxides and alcohols, have demonstrated significant potential as catalysts for transesterification. These reactions are fundamental in organic synthesis for converting one ester into another and are crucial in various industrial applications.

A highly active dinuclear lanthanum(III) catalyst, prepared in situ from lanthanum(III) isopropoxide and 2-(2-methoxyethoxy)ethanol, has proven effective for the practical transesterification of a wide range of substrates. nih.gov This catalytic system is capable of mediating the transesterification of methyl carboxylates, ethyl acetate (B1210297), the less reactive dimethyl carbonate, and even the much less reactive methyl carbamates. nih.gov The reactions proceed efficiently with primary, secondary, and tertiary alcohols. nih.gov

The versatility of this lanthanum(III) catalyst allows for the chemoselective conversion of various functional groups. For instance, it facilitates the practical transesterification of the weakly reactive dimethyl carbonate and significantly less reactive methyl carbamates. This is particularly useful for the selective protection and deprotection of alcohols, which is a common strategy in complex organic synthesis.

The table below summarizes the catalytic performance of the in situ generated lanthanum(III) complex in the transesterification of dimethyl carbonate with various sterically demanding tertiary alcohols.

| Entry | Alcohol Substrate | Product | Yield (%) |

| 1 | 1-Methylcyclohexanol | Methyl 1-methylcyclohexyl carbonate | 85 |

| 2 | 2-Methyl-2-adamantanol | Methyl 2-methyl-2-adamantyl carbonate | 93 |

| 3 | tert-Butyldiphenylsilanol | Methyl tert-butyldiphenylsilyl carbonate | 75 |

| 4 | 1-Adamantanol | Methyl 1-adamantyl carbonate | 88 |

| 5 | Terpineol | Methyl terpinyl carbonate | 91 |

Data sourced from studies on lanthanum(III) isopropoxide catalyzed transesterification.

The active catalytic species in these transesterification reactions is a dinuclear lanthanum(III) complex formed in situ. nih.gov This complex is generated from the reaction of lanthanum(III) isopropoxide with 2-(2-methoxyethoxy)ethanol. nih.gov This approach of forming the active catalyst within the reaction mixture avoids the need to synthesize and isolate a complex catalyst separately, making the process more practical and efficient.

Another strategy involves the in situ generation of a "lanthanum(III) nitrate (B79036) alkoxide," with the general formula La(OR)m(NO3)3-m. nih.gov This catalyst is prepared from readily available and low-toxicity precursors: lanthanum(III) nitrate hydrate (B1144303) and methyltrioctylphosphonium methyl carbonate. nih.gov This system has been shown to be highly effective for the transesterification of α-substituted chiral carboxylic esters without causing epimerization, even under azeotropic reflux conditions. nih.gov A key advantage of these in situ practical lanthanum(III)-catalyzed transesterifications is the ability to obtain colorless ester products on both small and large scales, without requiring complex work-up or meticulous purification procedures. nih.gov

The high efficiency of these lanthanum(III) catalysts in transesterification is attributed to their function as acid-base combined catalysts. nih.gov While many conventional catalysts are limited to reactions with primary and cyclic secondary alcohols, ligand-assisted or additive-enhanced lanthanum(III) catalysts leverage the inherent catalytic activities of precursors like La(Oi-Pr)₃, La(OTf)₃, and La(NO₃)₃ to achieve this dual catalytic functionality. nih.gov

The mechanism of base-catalyzed transesterification generally involves the attack of an alkoxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then rearranges to yield the new ester and releases the original alkoxide group. researchgate.net In the context of the lanthanum(III) catalyst, the lanthanum center acts as a Lewis acid, activating the carbonyl group of the ester substrate towards nucleophilic attack. Simultaneously, an alkoxide group bound to the lanthanum or present in the reaction medium acts as a Brønsted base, facilitating the deprotonation of the incoming alcohol. This cooperative acid-base action significantly lowers the activation energy of the reaction, leading to enhanced reaction rates and high efficiency.

Catalysis in Oxidation Reactions

Lanthanum-based materials, particularly perovskite oxides, are known for their catalytic activity in oxidation reactions. The synthesis of these materials can be achieved through various methods, including those that utilize alkoxide precursors.

A novel synthetic route to heterometallic 3d-4f alkoxides involves the direct reaction of metallic lanthanides with transition-metal chlorides (such as MnCl₂ or CoCl₂) in a 2-methoxyethanol (B45455) solution. acs.orgnih.gov This process yields heterometallic oxo-alkoxide clusters that serve as precursors for the synthesis of binary metal oxide materials. acs.orgnih.gov Upon heating, these precursors can be selectively converted into nanomaterials with perovskite structures, such as LaMnO₃ and PrCoO₃. acs.orgnih.gov This synthetic strategy provides a direct link between a 2-methoxyethoxide-type precursor and the formation of catalytically active lanthanum-transition-metal perovskites.

These lanthanum-transition-metal perovskites exhibit notable performance in the catalytic oxidation of carbon monoxide (CO), a critical reaction for controlling harmful emissions. The catalytic activity is largely dependent on the nature of the transition metal at the B-site of the perovskite structure (ABO₃). For example, LaMnO₃-based nanocomposites have shown superior CO oxidation activity compared to the pristine perovskite. mdpi.com This enhanced performance is attributed to a synergistic effect between MnOx species and the LaMnO₃ structure, which improves oxygen exchange and the reducibility of the catalyst at lower temperatures. mdpi.com

The table below shows the CO oxidation activity for a pristine LaMnO₃ perovskite and a nanocomposite derived from it, highlighting the temperature required for 10% CO conversion (T₁₀).

| Catalyst | T₁₀ for CO Conversion (K) |

| Pristine LaMnO₃ | 459 |

| MnOx/LaMnO₃ Nanocomposite | 375-396 |

Data sourced from studies on perovskite-derived nanocomposites for CO oxidation. mdpi.com

Catalysis in Alcohol Steam Reforming Processes

Information regarding the specific use of Lanthanum(III) 2-methoxyethoxide as a precursor for catalysts in alcohol steam reforming processes is not available in the reviewed scientific literature. While lanthanum is used as a promoter in various steam reforming catalysts to enhance stability and performance, the precursors cited in these studies are typically inorganic salts such as lanthanum nitrate. Without direct evidence linking Lanthanum(III) 2-methoxyethoxide to the synthesis of these catalysts, this section cannot be elaborated upon in accordance with the specified constraints.

Unable to Generate Article on the Catalytic Activity of Lanthanum Aluminate (LaAlO3) Nanoparticles Derived from Lanthanum(III) 2-methoxyethoxide in Ethanol (B145695) Steam Reforming

Following a comprehensive search of scientific literature, it has been determined that there is no available research specifically detailing the synthesis of lanthanum aluminate (LaAlO3) nanoparticles using Lanthanum(III) 2-methoxyethoxide as a precursor for the application of ethanol steam reforming. The user's request for an article focusing solely on this specific chemical compound and its catalytic activity under the specified conditions cannot be fulfilled due to the absence of relevant research data.

The performed searches covered various academic databases and scholarly articles. While there is a significant body of research on lanthanum aluminate nanoparticles and their catalytic applications, including ethanol steam reforming, the synthesis methods described in these studies utilize different precursors. Common methods for the synthesis of LaAlO3 nanoparticles include:

Solid-state reaction: This method typically involves the high-temperature reaction of lanthanum oxide (La₂O₃) and aluminum oxide (Al₂O₃).

Co-precipitation: This technique uses soluble salts like lanthanum nitrate [La(NO₃)₃] and aluminum nitrate [Al(NO₃)₃] which are precipitated from a solution.

Sol-gel method: This process involves the formation of a sol from molecular precursors (often alkoxides, but not the specific one requested) that is then gelled and calcined to produce the final oxide.

The existing literature extensively discusses the catalytic performance of LaAlO3 in various reactions, including its role in the conversion of ethanol. However, none of the identified studies specifically mention the use of Lanthanum(III) 2-methoxyethoxide as the lanthanum precursor.

Therefore, without any scientific foundation or data on the activity of LaAlO3 nanoparticles derived from Lanthanum(III) 2-methoxyethoxide in ethanol steam reforming, it is not possible to generate a scientifically accurate and informative article as per the user's strict and specific instructions. The request is highly specific to a particular synthesis route for which public research appears to be unavailable.

To provide an article on the catalytic activity of lanthanum aluminate in ethanol steam reforming, information on nanoparticles derived from more commonly studied precursors would be required. However, this would deviate from the user's explicit instructions to focus solely on the compound derived from Lanthanum(III) 2-methoxyethoxide.

Future Directions and Emerging Research Avenues

Development of Novel Lanthanum(III) 2-methoxyethoxide Derivatives with Tailored Reactivity

A primary focus of future research will be the synthesis of novel derivatives of Lanthanum(III) 2-methoxyethoxide with precisely controlled reactivity. This can be achieved by modifying the 2-methoxyethoxide ligand or by introducing ancillary ligands to the lanthanum center. The strategic incorporation of functional groups onto the alkoxide backbone can influence the electronic and steric environment of the lanthanum ion, thereby tuning its Lewis acidity and catalytic activity.

For instance, the introduction of electron-donating or electron-withdrawing groups on the ethoxide chain could modulate the lability of the La-O bond, impacting precursor decomposition temperatures and reactivity in film deposition processes. Furthermore, the synthesis of heteroleptic complexes, where one or more 2-methoxyethoxide ligands are replaced by other functional moieties (e.g., β-diketonates, amides, or cyclopentadienyl (B1206354) groups), could open up new reaction pathways and lead to the formation of materials with unique properties.

Research in this area will likely involve the systematic synthesis of a library of derivatives and the establishment of structure-activity relationships. This will enable the "design-on-demand" of precursors for specific applications. A series of neutral lanthanide alkoxides supported by an amine-bridged bis(phenolate) ligand have been synthesized and their catalytic behaviors for the polymerization of rac-lactide and rac-β-butyrolactone were explored nih.gov.

Table 1: Potential Strategies for Tailoring the Reactivity of Lanthanum(III) 2-methoxyethoxide Derivatives

| Modification Strategy | Target Property to Influence | Potential Application |

| Ligand Modification | ||

| Introduction of sterically bulky substituents | Increased volatility, reduced intermolecular interactions | Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD) |

| Incorporation of chiral centers | Enantioselective catalysis | Asymmetric synthesis |

| Appending polymerizable groups | Formation of hybrid organic-inorganic materials | Functional coatings, nanocomposites |

| Ancillary Ligand Introduction | ||

| Addition of β-diketonate ligands | Enhanced thermal stability | Precursors for high-temperature applications |

| Incorporation of nitrogen-based ligands | Altered coordination geometry and electronic properties | Catalysis, electronic materials |

Integration of Advanced In-Situ Characterization Techniques for Process Monitoring and Mechanism Elucidation

A deeper understanding of the reaction mechanisms involving Lanthanum(III) 2-methoxyethoxide is crucial for optimizing existing processes and developing new applications. The integration of advanced in-situ characterization techniques will be instrumental in achieving this. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) can provide real-time information on the chemical transformations of the precursor during synthesis, deposition, and catalytic reactions.

For example, in-situ FTIR can be employed to monitor the vibrational modes of the 2-methoxyethoxide ligand during thermal decomposition, providing insights into the bond-breaking and bond-forming processes that lead to the formation of lanthanum oxide thin films. Similarly, operando XAS can probe the local coordination environment and oxidation state of the lanthanum center under actual reaction conditions, revealing the nature of the active catalytic species. The development of operando spectroscopic methods is an essential tool for understanding the complex properties of catalysts youtube.com.

The data obtained from these in-situ studies will be invaluable for constructing detailed mechanistic models, which can then be used to guide the rational design of improved precursors and processes.

Rational Design and Synthesis of Lanthanum(III) 2-methoxyethoxide-Based Functional Materials with Enhanced Properties

Lanthanum(III) 2-methoxyethoxide serves as a versatile precursor for the synthesis of a wide range of functional materials, including thin films, nanoparticles, and nanocomposites. Future research will focus on the rational design and synthesis of these materials with enhanced and tailored properties.

In the realm of thin films, for instance, precise control over the deposition parameters (e.g., temperature, pressure, and precursor flow rate) in CVD and ALD processes can be used to tailor the film's crystallinity, morphology, and stoichiometry. This will enable the fabrication of high-performance dielectric layers for next-generation electronic devices and protective coatings with superior thermal and chemical stability.

Furthermore, the use of Lanthanum(III) 2-methoxyethoxide in combination with other metal alkoxides in sol-gel or co-precipitation methods will allow for the synthesis of mixed-metal oxide nanoparticles with controlled compositions and functionalities. For example, doping lanthanum oxide with other rare-earth or transition metals can tune its optical and catalytic properties for applications in phosphors, sensors, and catalysts. The solvothermal synthesis of lanthanide-functionalized graphene oxide nanocomposites is a promising area of research rug.nl.

Table 2: Emerging Functional Materials from Lanthanum(III) 2-methoxyethoxide

| Material Type | Synthesis Method | Potential Enhanced Property | Application Area |

| Thin Films | Atomic Layer Deposition (ALD) | High dielectric constant, low leakage current | Microelectronics |

| Chemical Vapor Deposition (CVD) | High thermal stability, corrosion resistance | Protective coatings | |

| Nanoparticles | Sol-Gel | Tunable photoluminescence | Lighting and displays |

| Hydrothermal/Solvothermal Synthesis | High surface area, enhanced catalytic activity | Heterogeneous catalysis | |

| Nanocomposites | In-situ polymerization | Improved mechanical and thermal properties | High-performance polymers |

Exploration of New Catalytic Transformations and Sustainable Chemical Processes

The catalytic potential of Lanthanum(III) 2-methoxyethoxide and its derivatives remains largely unexplored. Future research will likely uncover new catalytic transformations that can be efficiently promoted by these compounds. The Lewis acidic nature of the lanthanum center, combined with the basicity of the alkoxide ligands, makes these complexes promising candidates for a variety of organic reactions.

Areas of interest include the development of catalysts for ring-opening polymerization of cyclic esters to produce biodegradable polymers, the catalysis of carbon-carbon bond-forming reactions, and the activation of small molecules such as carbon dioxide for conversion into value-added chemicals. A series of neutral lanthanide alkoxides have shown to be efficient in initiating the ring-opening polymerization of rac-lactide nih.gov.

Moreover, the use of lanthanum-based catalysts aligns with the principles of green and sustainable chemistry. Lanthanum is a relatively abundant and non-toxic element, making it an attractive alternative to precious metal catalysts. The development of highly active and recyclable lanthanum catalysts will contribute to the advancement of more environmentally benign chemical processes.

Synergistic Research Combining Experimental and Advanced Computational Methodologies

The synergy between experimental and advanced computational methodologies will be a driving force in the future research of Lanthanum(III) 2-methoxyethoxide. Density Functional Theory (DFT) calculations and other computational modeling techniques can provide valuable insights into the electronic structure, bonding, and reactivity of the compound and its derivatives.

Computational studies can be used to:

Predict the geometric and electronic properties of novel derivatives.

Simulate reaction pathways and calculate activation barriers for catalytic cycles.

Understand the mechanisms of precursor decomposition and film growth.

Screen potential candidates for specific applications before their synthesis.

The integration of computational predictions with experimental validation will accelerate the discovery and development of new materials and processes based on Lanthanum(III) 2-methoxyethoxide. This combined approach will enable a more rational and efficient exploration of the vast chemical space offered by this versatile lanthanum compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.